An In-depth Technical Guide to the 1-Oxa-8-azaspiro[4.5]decane Scaffold: Physicochemical Properties, Synthesis, and Biological Potential of Key Derivatives
An In-depth Technical Guide to the 1-Oxa-8-azaspiro[4.5]decane Scaffold: Physicochemical Properties, Synthesis, and Biological Potential of Key Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the 1-Oxa-8-azaspiro[4.5]decane heterocyclic system, a spirocyclic scaffold of increasing interest in medicinal chemistry. Due to the limited public data on the specific derivative 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride (CAS: 374794-92-0) , this document will focus on the core properties of the parent scaffold and draw insights from closely related, well-documented analogues. This approach provides a robust framework for understanding the potential applications and research directions for this class of compounds.
Introduction to the 1-Oxa-8-azaspiro[4.5]decane Scaffold
The 1-Oxa-8-azaspiro[4.5]decane framework features a unique bicyclic system where a piperidine ring and a tetrahydrofuran ring are joined by a single spiro carbon atom. This rigid, three-dimensional structure is a compelling starting point for drug design, as it allows for precise spatial orientation of functional groups, potentially leading to high-affinity and selective interactions with biological targets. The presence of both an oxygen (oxa) and a nitrogen (aza) atom within the core structure provides sites for hydrogen bonding and metabolic manipulation.
The hydrochloride salt form, as in the case of 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride, is typically employed to enhance the solubility and stability of the parent amine, making it more suitable for biological assays and pharmaceutical formulation.
Physicochemical and Basic Properties
While specific experimental data for 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride are not extensively available in peer-reviewed literature, we can infer its likely properties from its structure and data from similar compounds.
Core Chemical Identity
The fundamental details of the title compound are summarized below, based on supplier information.
| Property | Value | Source |
| CAS Number | 374794-92-0 | [1][2][3][4][5] |
| Molecular Formula | C₈H₁₄ClNO₂ | [3] |
| Molecular Weight | 191.66 g/mol | [3] |
| Canonical SMILES | C1CC2(CCNCC2)OC(=O)C1.Cl | [5] |
Predicted Physicochemical Properties
The following properties are estimated based on the known characteristics of related spirocyclic amines and lactones. These should be considered as starting points for experimental validation.
-
pKa: The basicity of the secondary amine in the piperidine ring is the most significant determinant of the pKa. For a typical secondary amine in a piperidine ring, the pKa of its conjugate acid is expected to be in the range of 9-11. This indicates that at physiological pH (~7.4), the compound will be predominantly in its protonated, positively charged form. This has profound implications for its interaction with cell membranes and biological targets.
-
Solubility: As a hydrochloride salt, the compound is expected to have good solubility in aqueous solutions. In contrast, the free base form would likely be more soluble in organic solvents like ethanol, DMSO, and dichloromethane[6]. A related compound, 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, is described as sparingly soluble in water and soluble in ethanol and DMSO[6].
-
Stability and Storage: The lactone ring (a cyclic ester) may be susceptible to hydrolysis under strongly basic or acidic conditions, although it is generally stable at neutral pH. For long-term integrity, the hydrochloride salt should be stored in a dry, inert atmosphere, with recommended temperatures between 2-8°C[4].
Synthesis of the Oxa-Azaspiro[4.5]decane Core
No specific, detailed protocol for the synthesis of 1-Oxa-8-azaspiro[4.5]decan-2-one has been published in accessible literature. However, the synthesis of related oxa-azaspiro[4.5]decane derivatives has been described, providing a logical blueprint for its potential construction. A common strategy involves multi-step reactions to build the heterocyclic systems around a central quaternary carbon.
Representative Synthetic Workflow
A plausible synthetic route could involve the construction of the piperidine ring followed by the annulation of the lactone. The following diagram illustrates a conceptual workflow based on synthetic strategies for similar scaffolds[7][8].
Caption: Conceptual workflow for the synthesis of 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride.
Key Experimental Considerations:
-
Protecting Groups: The secondary amine of the piperidine ring would likely require a protecting group (e.g., Boc or Cbz) during the synthesis of the lactone ring to prevent side reactions. This protecting group would be removed in a final step before hydrochloride salt formation.
-
Stereochemistry: The spiro carbon is a quaternary stereocenter. Asymmetric synthesis or chiral resolution would be necessary to obtain enantiomerically pure material. Modern synthetic methods, such as the diastereoselective Au/Pd relay catalytic tandem cyclization reported for 2-oxa-7-azaspiro[4.5]decane derivatives, highlight advanced strategies to control stereochemistry[9].
Potential Biological Activity and Mechanism of Action
While the biological activity of 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride is not specifically documented, extensive research on its structural analogues provides compelling evidence for its potential therapeutic applications. The activity is highly dependent on the precise isomer and the substitutions on the core scaffold.
Muscarinic M1 Receptor Agonism
A key area of interest for this scaffold is in the treatment of dementia of the Alzheimer's type. A study on a series of 1-oxa-8-azaspiro[4.5]decanes, specifically with a ketone at the 3-position and methyl substitutions, identified them as potent M1 muscarinic agonists[10].
-
Mechanism: M1 muscarinic acetylcholine receptors are implicated in learning and memory. Agonists of this receptor are sought after to enhance cholinergic neurotransmission, which is diminished in Alzheimer's disease. Certain derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold have been shown to stimulate phosphoinositide hydrolysis in rat hippocampal slices, a hallmark of M1 receptor activation[10].
-
Implication: This suggests that 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride could serve as a valuable building block for developing novel M1 agonists[1].
The logical relationship for this potential application is outlined below:
Caption: Potential therapeutic pathway for 1-Oxa-8-azaspiro[4.5]decane derivatives.
Other Potential Activities
Derivatives of the broader oxa-azaspiro[4.5]decane family have been explored for other activities:
-
Antitumor Activity: A series of 1-oxa-4-azaspiro[2][11]deca-6,9-diene-3,8-dione derivatives showed potent activity against several human cancer cell lines, including lung, breast, and cervical cancer[7].
-
Mitochondrial Permeability Transition Pore (mPTP) Inhibition: The related 1,4,8-triaza-spiro[4.5]decan-2-one framework has been identified as an inhibitor of mPTP opening, a mechanism relevant for treating ischemia/reperfusion injury in conditions like myocardial infarction[12][13].
-
Sigma (σ1) Receptor Ligands: 1,4-Dioxa-8-azaspiro[4.5]decane derivatives have been developed as high-affinity ligands for the σ1 receptor, with applications in PET imaging of tumors[11].
Analytical and Quality Control Methods
The characterization of 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride would rely on a standard suite of analytical techniques to confirm its identity, purity, and integrity.
Standard Analytical Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the proton environment, including the characteristic shifts of the piperidine and lactone ring protons.
-
¹³C NMR: To verify the number and type of carbon atoms, including the carbonyl carbon of the lactone and the spiro carbon.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the parent molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A typical method would involve a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, most notably the strong carbonyl (C=O) stretch of the lactone (typically ~1770 cm⁻¹) and the N-H bend of the secondary amine hydrochloride.
Safety and Handling
Specific toxicological data for 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride are not available. However, safety information for the isomeric compound, 2-Oxa-8-azaspiro[4.5]decane hydrochloride (CAS: 479195-19-2), provides a useful surrogate for preliminary handling guidelines.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated area or a chemical fume hood.
Conclusion and Future Directions
The 1-Oxa-8-azaspiro[4.5]decane scaffold represents a promising and versatile platform for the development of novel therapeutics. While 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride itself is a relatively under-characterized molecule, the wealth of data on its close analogues strongly suggests its potential as a key intermediate or building block, particularly in the pursuit of M1 muscarinic agonists for neurodegenerative diseases.
Future research should focus on the full experimental characterization of this specific compound, including a validated synthesis, determination of its physicochemical properties (pKa, solubility), and a biological screening campaign to elucidate its primary mechanism of action and potential therapeutic utility. The insights provided in this guide, drawn from the broader family of related compounds, offer a solid and authoritative foundation for these future investigations.
References
- Anzai, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(18), 3547-3555.
- Miao, Z., et al. (2020). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones.
- Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6249-6259.
-
Chemsrc (n.d.). CAS#:374794-92-0 | 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride. Retrieved from [Link]
- Li, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Medicinal Chemistry Research, 31(1), 133-145.
- Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907.
-
Reagentia (n.d.). 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride (1 x 250 mg). Retrieved from [Link]
-
ResearchGate (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]
-
CureHunter (n.d.). 1-oxa-8-azaspiro(4.5)decane Summary Report. Retrieved from [Link]
-
IRIS (n.d.). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]
- Morciano, G., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143.
-
ResearchGate (n.d.). Bioactive compounds of oxa-azaspiro[4.5]decane derivatives. Retrieved from [Link]
-
The Good Scents Company (n.d.). 1-oxaspiro(4,5)decan-2-one, 699-61-6. Retrieved from [Link]
-
PubChem (n.d.). 1-Oxaspiro[4.5]decan-2-one. Retrieved from [Link]
-
PubChem (n.d.). 8-oxa-2-azaspiro[4.5]decan-1-one. Retrieved from [Link]
-
PubChem (n.d.). 1-Oxa-8-azaspiro[4.5]decan-3-one. Retrieved from [Link]
Sources
- 1. 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride | 374794-92-0 | Benchchem [benchchem.com]
- 2. CAS#:374794-92-0 | 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride | Chemsrc [chemsrc.com]
- 3. 374794-92-0 | CAS DataBase [m.chemicalbook.com]
- 4. 374794-92-0|1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride|BLD Pharm [bldpharm.com]
- 5. 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride (1 x 250 mg) | Reagentia [reagentia.eu]
- 6. Buy 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(4-fluorophenyl)ethanone [smolecule.com]
- 7. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
